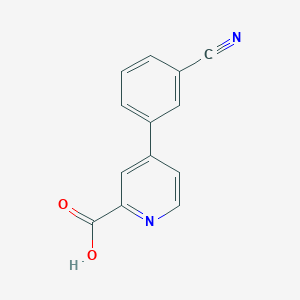
3-(2-Formylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Formylphenyl)picolinic acid (3-FPPA) is a synthetic compound with a wide range of potential applications in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. The compound has been studied extensively in the last two decades, with a focus on its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(2-Formylphenyl)picolinic acid, 95% has been studied extensively in the areas of biochemistry, pharmacology, and toxicology. It has been used to study the effects of drugs on the human body and to develop new drugs. It has also been used in the study of enzyme kinetics, signal transduction pathways, and cell metabolism. In addition, 3-(2-Formylphenyl)picolinic acid, 95% has been used to study the effects of environmental pollutants on human health.
Mecanismo De Acción
3-(2-Formylphenyl)picolinic acid, 95% is thought to act as an agonist at certain G protein-coupled receptors (GPCRs). It is believed to bind to the GPCRs, activating them and inducing the release of various signaling molecules, such as cAMP. These signaling molecules then activate various intracellular processes, such as enzyme activity, gene expression, and cell proliferation.
Biochemical and Physiological Effects
3-(2-Formylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to increase the activity of enzymes involved in signal transduction pathways. In addition, 3-(2-Formylphenyl)picolinic acid, 95% has been shown to increase the activity of enzymes involved in cell proliferation and differentiation. Finally, 3-(2-Formylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Formylphenyl)picolinic acid, 95% is an ideal compound for laboratory experiments due to its high solubility in water, ethanol, and methanol. It is also relatively easy to synthesize and purify. However, there are some limitations to using 3-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments. It is not very stable and can degrade quickly in the presence of light or air. In addition, it is not very soluble in organic solvents, such as chloroform or ether.
Direcciones Futuras
The potential applications of 3-(2-Formylphenyl)picolinic acid, 95% are vast and the compound is being studied extensively in the areas of biochemistry, pharmacology, and toxicology. Some potential future directions for 3-(2-Formylphenyl)picolinic acid, 95% include the development of new drugs, the study of enzyme kinetics, signal transduction pathways, and cell metabolism, and the study of the effects of environmental pollutants on human health. In addition, 3-(2-Formylphenyl)picolinic acid, 95% could be used to study the effects of drugs on the human body and to develop new drugs. Finally, 3-(2-Formylphenyl)picolinic acid, 95% could be used to develop new methods for drug delivery and drug targeting.
Métodos De Síntesis
3-(2-Formylphenyl)picolinic acid, 95% is synthesized by reacting 2-formylphenylacetic acid with picolinic acid in the presence of anhydrous sodium acetate. The reaction is carried out at room temperature for about one hour. During the reaction, the 2-formylphenylacetic acid is converted to 3-(2-Formylphenyl)picolinic acid, 95%. The reaction is then quenched with water and the product is extracted with ethyl acetate. The product is then purified by recrystallization from methanol.
Propiedades
IUPAC Name |
3-(2-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-14-12(11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEROYSEVBHZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Formylphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














